molecular formula C5H7N3O B8387164 3-Azidocyclopentanone

3-Azidocyclopentanone

Cat. No. B8387164
M. Wt: 125.13 g/mol
InChI Key: REUFKTIIFWODQS-UHFFFAOYSA-N
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Patent
US08461328B2

Procedure details

To a solution of acetic acid (20 g, 0.33 mol) in dichloromethane (375 mL) was added trimethylsilyl azide (38 g, 0.33 mol), and the mixture was stirred at room temperature for 20 minutes. Then cyclopent-2-enone (9 g, 0.11 mol) was added to the reaction mixture followed by triethylamine (2.22 g, 0.022 mol), and the mixture was stirred at room temperature for 48 hours. The resulting mixture was quenched with aqueous sodium bicarbonate solution, and extracted with ethyl acetate. The organic layer was washed with brine three times and purified by column chromatography (Hexanes/ethyl acetate=1:3) to give 7.2 g of 3-Azido-cyclopentanone as a colorless liquid (TLC showed two spots), which was used for next step directly. 1H NMR (400 MHz, CDCl3): δ: 4.31-4.26 (m, 1H), 2.46-2.08 (m, 6H).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
38 g
Type
reactant
Reaction Step One
Quantity
375 mL
Type
solvent
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step Two
Quantity
2.22 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(O)(=O)C.C[Si]([N:9]=[N+:10]=[N-:11])(C)C.[C:12]1(=[O:17])[CH2:16][CH2:15][CH:14]=[CH:13]1.C(N(CC)CC)C>ClCCl>[N:9]([CH:14]1[CH2:15][CH2:16][C:12](=[O:17])[CH2:13]1)=[N+:10]=[N-:11]

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
38 g
Type
reactant
Smiles
C[Si](C)(C)N=[N+]=[N-]
Name
Quantity
375 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
9 g
Type
reactant
Smiles
C1(C=CCC1)=O
Step Three
Name
Quantity
2.22 g
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 48 hours
Duration
48 h
CUSTOM
Type
CUSTOM
Details
The resulting mixture was quenched with aqueous sodium bicarbonate solution
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with brine three times
CUSTOM
Type
CUSTOM
Details
purified by column chromatography (Hexanes/ethyl acetate=1:3)

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
N(=[N+]=[N-])C1CC(CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 7.2 g
YIELD: CALCULATEDPERCENTYIELD 52.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.